molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate

Cat. No.: B2589088
CAS No.: 477857-16-2
M. Wt: 358.38
InChI Key: RITBUIIBHQPTHI-UHFFFAOYSA-N
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Description

2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings and a methoxybenzenesulfonate group on the other. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate. Specific details about how these factors affect this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, biphenyl quinones, and biphenyl alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate is unique due to the presence of both the fluorine atom and the methoxybenzenesulfonate group, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions and stability .

Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBUIIBHQPTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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